molecular formula C11H19NO6 B14083833 (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile

(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile

Cat. No.: B14083833
M. Wt: 261.27 g/mol
InChI Key: CQWWASNOGSDPRL-WYVINJBVSA-N
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Description

The compound (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile is a complex organic molecule characterized by its multiple hydroxyl groups and a nitrile functional group. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it a subject of interest in stereoselective synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available sugars or sugar derivatives, which provide the oxane ring structure.

    Protection and Deprotection Steps: Hydroxyl groups are often protected using silyl or acyl groups to prevent unwanted reactions during the synthesis.

    Formation of the Nitrile Group: The nitrile group is introduced through nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.

    Glycosylation: The key step involves the glycosylation reaction where the sugar derivative is coupled with a suitable alcohol or amine to form the glycosidic bond.

    Final Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Pd/C with hydrogen gas, LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in glycosylation processes and its potential as a glycosyl donor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in glycosylation, such as glycosyltransferases.

    Pathways: It may influence metabolic pathways related to carbohydrate metabolism and glycoprotein synthesis.

Comparison with Similar Compounds

(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile: can be compared with other glycosylated compounds:

    Similar Compounds:

Conclusion

This compound: is a compound of significant interest due to its complex structure and diverse applications in various fields of science and industry

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile

InChI

InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7+,8-,9-,10+,11+/m0/s1

InChI Key

CQWWASNOGSDPRL-WYVINJBVSA-N

Isomeric SMILES

CC(C)[C@H](C#N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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